![molecular formula C30H32FN3O4S B2891675 N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide CAS No. 866154-35-0](/img/structure/B2891675.png)

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

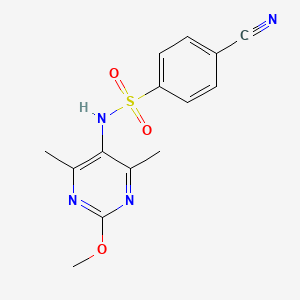

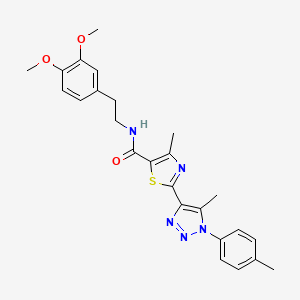

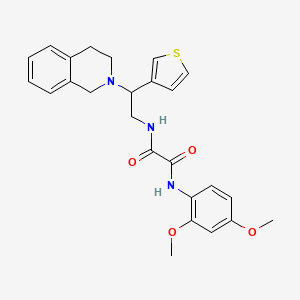

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide, commonly known as BAY 61-3606, is a potent and selective inhibitor of the protein tyrosine kinase Syk. It is an important research tool in the field of immunology and has potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.

Scientific Research Applications

Synthesis and Characterization of Aromatic Polyamides

One notable application involves the synthesis and characterization of aromatic polyamides. These polyamides are synthesized through direct polycondensation from diacid precursors derived from tert-butylhydroquinone, displaying high inherent viscosities, excellent solubility in organic solvents, and the ability to form transparent and tough films. These materials are characterized by high glass transition temperatures and significant thermal stability, making them suitable for high-performance applications (Yang, Hsiao, & Yang, 1999).

Development of Low Dielectric Constant Polyimides

Another significant application is in the development of novel polyimides (PIs) with low dielectric constants. By incorporating tert-butyl side groups, these PIs exhibit decreased intermolecular forces and increased interchain distances, leading to materials with low dielectric constants, excellent solubility, and high glass transition temperatures. Such properties are highly desirable for applications in the electronics industry, where materials with low dielectric constants are needed for insulating layers in microelectronic devices (Chern & Tsai, 2008).

Antitumor Drugs Development

Research has also explored the use of sulfonamide derivatives, including structures similar to N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide, as parent compounds in the design of antitumor agents. These studies aim to develop potent antitumor agents with low toxicity, demonstrating the chemical's versatility beyond materials science into biomedical applications (Huang, Lin, & Huang, 2001).

Fluorescent Chemosensors

Furthermore, derivatives of similar chemical structures have been utilized in the development of fluorescent chemosensors. These chemosensors are designed for the selective detection of ions, such as cobalt ions, in various solutions, showcasing the chemical's utility in analytical chemistry and environmental monitoring applications (Li et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit cyclin-dependent kinases .

Mode of Action

Similar compounds have been found to inhibit cyclin-dependent kinases , which are key regulators of cell cycle progression.

Biochemical Pathways

Inhibition of cyclin-dependent kinases can lead to cell cycle arrest, thereby preventing cell proliferation .

properties

IUPAC Name |

N-[4,6-bis(4-tert-butylphenoxy)pyrimidin-2-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32FN3O4S/c1-29(2,3)20-7-13-23(14-8-20)37-26-19-27(38-24-15-9-21(10-16-24)30(4,5)6)33-28(32-26)34-39(35,36)25-17-11-22(31)12-18-25/h7-19H,1-6H3,(H,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBSSXAMFRMXDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2891592.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2891594.png)

![2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2891595.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide](/img/structure/B2891597.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891602.png)

![7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2891612.png)

![(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2891613.png)